4-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole
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Overview
Description
4-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a 3-chloro-2,2-dimethylpropyl group attached to the fourth position of the pyrazole ring and a methyl group at the first position. The compound’s unique structure makes it of interest in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-2,2-dimethylpropan-1-ol, which is a key intermediate.
Formation of Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Substitution Reaction: The 3-chloro-2,2-dimethylpropyl group is introduced through a substitution reaction, where the hydroxyl group of 3-chloro-2,2-dimethylpropan-1-ol is replaced by the pyrazole ring.
Methylation: The final step involves the methylation of the pyrazole ring at the first position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 3-chloro-2,2-dimethylpropyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in the case of its anti-inflammatory activity.
Pathways Involved: It may inhibit the COX pathway, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chloro-2,2-dimethylpropyl)-1H-pyrazole
- 4-(3-chloro-2,2-dimethylpropyl)-3-methyl-1H-pyrazole
- 4-(3-chloro-2,2-dimethylpropyl)-5-methyl-1H-pyrazole
Uniqueness
4-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the first position and the 3-chloro-2,2-dimethylpropyl group at the fourth position make it a versatile compound for various applications.
Properties
Molecular Formula |
C9H15ClN2 |
---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
4-(3-chloro-2,2-dimethylpropyl)-1-methylpyrazole |
InChI |
InChI=1S/C9H15ClN2/c1-9(2,7-10)4-8-5-11-12(3)6-8/h5-6H,4,7H2,1-3H3 |
InChI Key |
TYNCXERSOMNYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN(N=C1)C)CCl |
Origin of Product |
United States |
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